cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol

Description

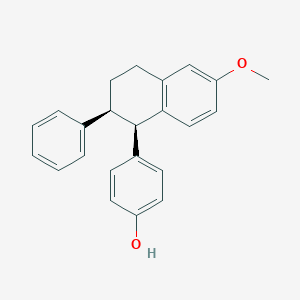

cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol (CAS: 14089-22-6) is a synthetic organic compound with the molecular formula C₂₃H₂₂O₂ and a molecular weight of 330.42 g/mol. Its structure features a tetralin (1,2,3,4-tetrahydronaphthalene) core substituted with a methoxy group at position 6, a phenyl group at position 2, and a phenolic hydroxyl group at position 4 of the tetralin system. The stereochemistry is defined by the cis configuration of the substituents on the tetrahydronaphthalene ring .

This compound is a key intermediate in synthesizing lasofoxifene, a selective estrogen receptor modulator (SERM) used to treat osteoporosis. Its synthesis involves stereoselective methods to ensure the correct spatial arrangement of functional groups, as demonstrated in early work by Tatee et al. (1979) and Wellmann et al. (1991) . The compound is typically stored at +4°C and transported at room temperature, with a purity exceeding 95% by HPLC .

Properties

IUPAC Name |

4-[(1R,2S)-6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O2/c1-25-20-12-14-22-18(15-20)9-13-21(16-5-3-2-4-6-16)23(22)17-7-10-19(24)11-8-17/h2-8,10-12,14-15,21,23-24H,9,13H2,1H3/t21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUALGQALXWQQPQ-GGAORHGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]([C@H](CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648757 | |

| Record name | 4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14089-22-6 | |

| Record name | 4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol typically involves multiple steps, including the formation of the tetrahydronaphthalene core and subsequent functionalization. One common method involves the Ullmann reaction catalyzed by copper, using 3-methoxyphenol as a co-reagent, followed by demethylation with hydrobromic acid in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol undergoes various chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.

Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.

Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic system towards electrophilic substitution reactions, such as nitration and bromination.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride

Electrophilic Substitution: Nitric acid for nitration, bromine water for bromination

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Electrophilic Substitution: 2-nitrophenol, 4-nitrophenol, 2,4,6-tribromophenol

Scientific Research Applications

Medicinal Chemistry

cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol has been explored for its potential therapeutic applications. Research indicates that compounds with similar structures may exhibit anti-inflammatory and analgesic properties. Studies have shown that phenolic compounds can modulate various biological pathways, making them suitable candidates for drug development against chronic pain and inflammatory diseases.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows for various functionalization reactions, including:

- Alkylation : The presence of the hydroxyl group facilitates reactions with alkyl halides to form ethers.

- Acylation : The phenolic hydroxyl can be acylated to produce esters that are useful in further synthetic applications.

Material Science

The unique properties of this compound make it a candidate for developing advanced materials. Its ability to form stable complexes with metals can be utilized in:

- Catalysis : The compound may act as a ligand in metal-catalyzed reactions.

- Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal and mechanical properties.

Case Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anti-inflammatory effects in vitro. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.

Case Study 2: Synthesis of Novel Derivatives

A research team explored the synthetic pathways leading to new derivatives of this compound. By modifying the methoxy group and introducing various substituents on the phenolic ring, they identified several compounds with enhanced biological activity compared to the parent structure. This work highlights the versatility of this compound as a scaffold for drug development.

Mechanism of Action

The mechanism of action of cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with various biological targets, potentially influencing pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol are best understood through comparison with structurally related SERMs and intermediates, such as 7-methoxylasofoxifene and nafoxidine. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | AOX1 Inhibition (IC₅₀) | Critical Functional Groups |

|---|---|---|---|

| This compound | - Lacks pyrrolidine ring - Contains C7 hydroxyl group - No central oxygen atom |

Comparable to 7-methoxylasofoxifene | C7 hydroxyl group |

| 7-Methoxylasofoxifene | - Substituted pyrrolidine ring - Central oxygen atom - C7 hydroxyl group |

Moderate | Pyrrolidine ring, C7 hydroxyl |

| Nafoxidine | - Double bond in tetrahydronaphthalene core - Central oxygen atom |

Similar to 7-methoxylasofoxifene | Central oxygen atom, double bond |

Key Findings

Role of the Pyrrolidine Ring: The absence of the pyrrolidine ring in this compound results in attenuated inhibitory activity against human aldehyde oxidase (AOX1) compared to 7-methoxylasofoxifene. However, the C7 hydroxyl group compensates partially, leading to comparable IC₅₀ values .

Central Oxygen Atom: The central oxygen atom, present in 7-methoxylasofoxifene and nafoxidine, forms a hydrogen bond with the molybdenum cofactor in AOX1. This interaction is absent in this compound due to its structural simplicity, yet its inhibitory activity remains significant .

Synthetic Utility: Unlike 7-methoxylasofoxifene and nafoxidine, which are pharmacologically active, this compound serves primarily as an intermediate. Its simplified structure facilitates large-scale synthesis of lasofoxifene derivatives .

In Silico Modeling Insights

Molecular docking studies reveal that the absence of the central oxygen atom in this compound disrupts hydrogen bonding with AOX1’s active site. However, hydrophobic interactions between the phenyl and tetralin groups maintain moderate binding affinity, explaining its retained bioactivity .

Biological Activity

cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its structural characteristics, biological effects, and potential therapeutic applications based on recent studies.

Structural Characteristics

Molecular Formula : C23H22O2

Molecular Weight : 330.42 g/mol

CAS Number : 14089-22-6

The compound features a naphthalene core substituted with a methoxy group and a phenolic moiety, contributing to its unique properties and biological activities.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity in human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 10 to 33 nM, comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

| Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |

|---|---|---|---|

| MCF-7 | 10 - 33 | CA-4 | 3.9 |

| MDA-MB-231 | 23 - 33 | CA-4 | 3.9 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

The mechanism underlying the antiproliferative activity involves the inhibition of tubulin polymerization. The compound interacts with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Flow cytometry analyses confirmed that treatment with this compound results in G2/M phase arrest in MCF-7 cells.

Study on Antitumor Activity

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers evaluated various derivatives of tetrahydronaphthalene compounds, including this compound. The study reported that this compound exhibited potent antitumor activity across multiple human cancer cell lines .

The results indicated that modifications to the substituents on the naphthalene ring could enhance the biological activity. For example:

| Derivative | IC50 (nM) | Cell Line |

|---|---|---|

| cis-Tetrahydro | 10 - 33 | MCF-7 |

| ortho-substituted | 8.8 - 18.1 | Various Tumor Lines |

These findings underscore the importance of structural optimization in enhancing the pharmacological profile of naphthalene derivatives.

Q & A

Q. What synthetic methodologies are recommended for the preparation of cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol?

The compound is synthesized via borohydride reduction of intermediates. For example, sodium borohydride (2.5 eq.) in methanol at 0°C reduces precursor ketones or esters (e.g., tetrahydronaphthalen-2-ol derivatives), followed by extraction with ethyl acetate and purification via column chromatography (100% dichloromethane). Yields range from 21% to 68%, depending on substituents .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity (>95%) is confirmed using HPLC, while structural characterization employs nuclear magnetic resonance (1H/13C NMR) and high-resolution mass spectrometry (HRMS). The SMILES notation (COC1=CC2=C(C=C1)C@HC4=CC=C(C=C4)O) and crystallographic data further validate stereochemistry .

Q. What is the role of this compound in the development of selective estrogen receptor modulators (SERMs)?

It serves as a key intermediate in synthesizing Lasofoxifene, a SERM. Modifications to its C7 hydroxyl group and tetrahydronaphthalene core are critical for optimizing receptor binding and metabolic stability .

Advanced Research Questions

Q. How do structural modifications at the C7 position influence aldehyde oxidase 1 (AOX1) inhibition?

Replacing the C7 hydroxyl group with a methoxy group (e.g., in 7-methoxylasofoxifene) reduces AOX1 inhibitory potency by ~5-fold (IC50: 0.30 ± 0.03 μM vs. 1.5 μM for the methoxy analog). This is attributed to the loss of a hydrogen bond between the hydroxyl group and Asn-1084 in AOX1, as shown via molecular docking .

Q. What experimental designs are used to determine IC50 values for AOX1 inhibition?

Pooled human liver cytosol (20 mg protein) is incubated with carbazeran (3 mM) and varying concentrations of the compound (0.03–30 μM). Activity is measured via carbazeran 4-oxidation rates, with IC50 calculated from concentration-response curves. Data are normalized to vehicle controls and validated across three to seven independent experiments .

Q. How can computational modeling resolve discrepancies in inhibitory potency among structural analogs?

Energy minimization and flexible receptor docking are employed to compare binding modes. For example, the absence of the pyrrolidine ring in cis-4-(...)phenol reduces AOX1 inhibition (IC50: ~2.4 μM) compared to Lasofoxifene (0.3 μM), highlighting the ring’s role in stabilizing interactions with the molybdenum cofactor .

Q. What methodologies validate the contribution of the pyrrolidine ring to biological activity?

Analogs lacking the pyrrolidine ring (e.g., cis-4-(...)phenol) show 8-fold higher IC50 values than Lasofoxifene. Competitive inhibition assays and comparative molecular dynamics simulations quantify the ring’s contribution to binding entropy and steric stabilization .

Q. How do researchers address conflicting data in structure-activity relationship (SAR) studies?

Discrepancies are resolved by integrating in vitro assays (e.g., AOX1 inhibition), synthetic accessibility, and in silico analyses. For instance, nafoxidine’s double bond does not alter IC50 significantly compared to 7-methoxylasofoxifene, suggesting minimal electronic impact, which is corroborated by docking studies .

Methodological Notes

- Synthetic Optimization : Use chiral catalysts to enhance stereoselectivity during borohydride reductions, improving yield and enantiomeric excess .

- Enzyme Assays : Include valproic acid (50 μM) as a negative control in AOX1 inhibition studies to validate specificity .

- Computational Workflows : Combine AutoDock Vina for docking and AMBER for energy minimization to refine binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.